1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1417036-32-8
VCID: VC4715256
InChI: InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

CAS No.: 1417036-32-8

Cat. No.: VC4715256

Molecular Formula: C14H18BClO3

Molecular Weight: 280.56

* For research use only. Not for human or veterinary use.

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one - 1417036-32-8

Specification

CAS No. 1417036-32-8
Molecular Formula C14H18BClO3
Molecular Weight 280.56
IUPAC Name 1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Standard InChI Key OJZIJXVVLUQHKL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a tetramethyl-1,3,2-dioxaborolane group. An acetyl group (-COCH₃) occupies the 1-position, completing the ketone functionality. The molecular formula is C₁₄H₁₈BClO₃, with a molecular weight of 280.55 g/mol .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₁₈BClO₃
Molecular Weight280.55 g/mol
Purity95%
Physical FormSolid

The dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura couplings, while the chloro substituent influences electronic effects on the aromatic ring .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via boron-selective coupling reactions. A representative method involves:

  • Borylation of Chloro-Substituted Precursors: Reacting 2-chloro-4-iodoacetophenone with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

  • Purification: Filtration through Celite and recrystallization from ethanol to achieve >95% purity .

Reaction Conditions

  • Temperature: 90–100°C

  • Solvent: Tetrahydrofuran (THF) or toluene

  • Catalyst: Pd(dppf)Cl₂ or analogous complexes .

Example reaction:

2-Chloro-4-iodoacetophenone+B2Pin2Pd catalyst1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one+Byproducts\text{2-Chloro-4-iodoacetophenone} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one} + \text{Byproducts}

Physicochemical Properties

Physical Properties

PropertyValueSource
Density1.2–1.3 g/cm³ (estimated)
Melting Point54–56°C (analogous compounds)
Boiling Point369°C (estimated)
SolubilitySoluble in THF, DCM; insoluble in water

Chemical Properties

  • Reactivity: Participates in Suzuki-Miyaura cross-couplings due to the boronate ester group.

  • Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic/basic conditions .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 1.43 (s, 9H, pinacol CH₃), 2.65 (s, 3H, COCH₃), 7.50–8.10 (m, 3H, aromatic) .

    • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B-O) .

Applications in Organic Synthesis

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